Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+)
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Overview
Description
Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) is a complex chemical compound that features a combination of carbanide, cyclopentyl(diphenyl)phosphane, and iron(2+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) typically involves the reaction of cyclopentyl(diphenyl)phosphane with iron(2+) salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) species. Substitution reactions can result in a variety of phosphane-ligated iron complexes.
Scientific Research Applications
Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metal-based drugs.
Industry: It is used in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological interactions, or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
- Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+)
- Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+)
Uniqueness
Carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) is unique due to its specific combination of ligands and metal center, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C36H44FeP2 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
carbanide;cyclopentyl(diphenyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H19P.2CH3.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
JHTZXGVZLQWMKD-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Origin of Product |
United States |
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